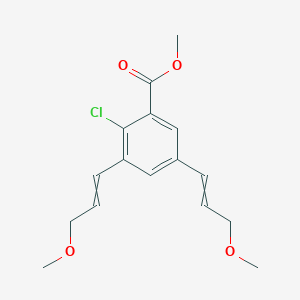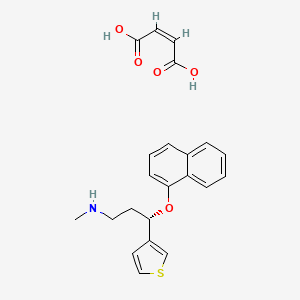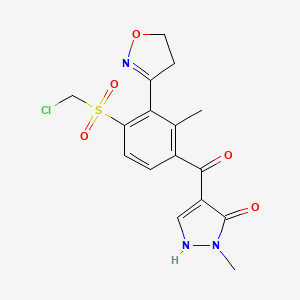
Chloride Topramezone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloride Topramezone is a benzyl ester pyrazolone herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitor. It is primarily used postemergence in maize for controlling broadleaf and grass weeds . This compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Chloride Topramezone involves several steps:
Reaction of Compound I and Compound II: The initial step involves reacting 3-[3-bromo-2-methyl-6-(methylthio)-phenyl]-4,5-dihydroisoxazole (Compound I) with 1-methyl-5-hydroxypyrazole (Compound II) in the presence of a copper catalyst, a ligand, an organic solvent, alkali, and carbon monoxide gas.
Post-Treatment: After the reaction, the solvent is removed, and the product is rinsed with water and toluene, followed by drying to obtain the final compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of cost-effective catalysts and efficient reaction conditions ensures high yield and reduced production costs .
化学反应分析
Types of Reactions
Chloride Topramezone undergoes several types of chemical reactions, including:
N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, resulting in the formation of desmethyl topramezone.
Common Reagents and Conditions
Oxidative Reagents: Cytochrome P450 monooxygenase enzymes are commonly involved in the oxidative metabolism of this compound.
Reaction Conditions: These reactions typically occur under physiological conditions within plant tissues.
Major Products Formed
Desmethyl Topramezone: Formed through N-demethylation.
Benzoic Acid Metabolites: Resulting from further oxidative reactions.
科学研究应用
Chloride Topramezone has a wide range of scientific research applications:
Agriculture: It is extensively used as a postemergence herbicide in maize and sugarcane fields to control a variety of weeds.
Plant Physiology: Research on its metabolic pathways helps understand herbicide resistance mechanisms in weeds.
Environmental Science: Studies on its environmental impact and degradation pathways contribute to sustainable agricultural practices.
作用机制
Chloride Topramezone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the accumulation of reactive oxygen species and ultimately causing plant cell death . The molecular targets include the HPPD enzyme and associated metabolic pathways involved in carotenoid biosynthesis .
相似化合物的比较
Similar Compounds
Mesotrione: Another 4-HPPD inhibitor used in maize and sugarcane fields.
Tembotrione: A triketone herbicide with similar mode of action.
Uniqueness
Chloride Topramezone is unique due to its high selectivity and efficacy in controlling a broad spectrum of weeds. It also exhibits a different metabolic pathway in resistant weed populations compared to other HPPD inhibitors .
属性
分子式 |
C16H16ClN3O5S |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
4-[4-(chloromethylsulfonyl)-3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbenzoyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H16ClN3O5S/c1-9-10(15(21)11-7-18-20(2)16(11)22)3-4-13(26(23,24)8-17)14(9)12-5-6-25-19-12/h3-4,7,18H,5-6,8H2,1-2H3 |
InChI 键 |
VPNUSDAPJVDFMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)CCl)C(=O)C3=CNN(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


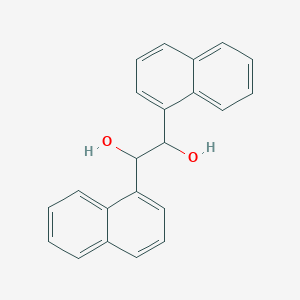
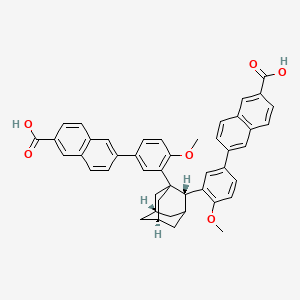
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
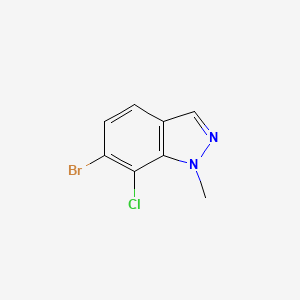
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
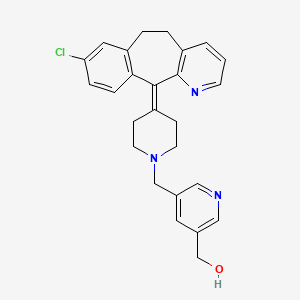
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
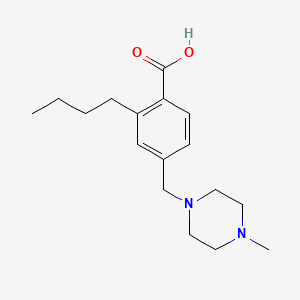
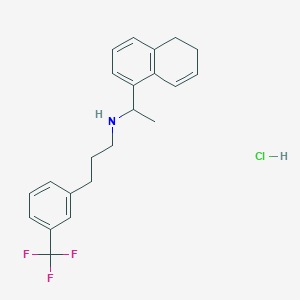
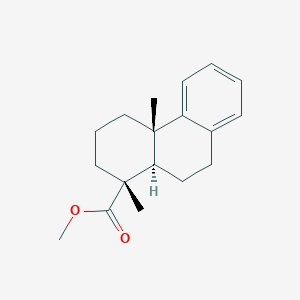
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
